Phenylpyruvic acid calcium salt
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Description
Phenylpyruvic acid calcium salt, also known as Calcium phenylpyruvate, is an organic compound with the chemical formula C18H14CaO6 . It is also known by other names such as alpha-ketophenylalanine calcium, Calcium 2-oxo-3-phenylpropionate, Calcium-2-oxo-3-phenylpropionic acid, and Phenylpyroracemic acid calcium salt .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Key BKMMOJVSLBZNTK-UHFFFAOYSA-L . The SMILES string representation is [Ca++].[O-]C(=O)C(=O)CC1=CC=CC=C1.[O-]C(=O)C(=O)CC1=CC=CC=C1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 366.382 . It has a water solubility of 0.00148 mg/mL, a logP value of 3.12, and a logS value of -5.4 . It has a physiological charge of -1, a hydrogen acceptor count of 3, and a hydrogen donor count of 0 .Scientific Research Applications
Enhanced Production in Fermentation : Phenylpyruvic acid is used in cheese and wine flavors, for diagnosing phenylketonuria, and in reducing nitrogen accumulation in farm animal manure. Its production has been significantly improved using fed-batch and continuous fermentation techniques (Coban et al., 2016).
Two-Step Bioconversion Process : Phenylpyruvic acid's production from L-phenylalanine using engineered Escherichia coli in a two-step process involving growing and resting cells was found to be highly effective, demonstrating its potential in the pharmaceutical, food, and chemical industries (Hou et al., 2016).
Application in Organic Synthesis : Phenylpyruvic acid is involved in amide formation by decarboxylative condensation with hydroxylamines, playing a significant role in the synthesis of various organic compounds (Ju et al., 2011).
Antifungal and Antimicrobial Properties : Studies have explored the antimicrobial properties of phenyllactic acid, derived from phenylpyruvic acid, which shows broad antimicrobial activity against various bacteria and fungi. This has implications in food preservation and pharmaceutical applications (Valerio et al., 2016).
Biocatalysis and Chemical Conversion : Research has focused on the efficient conversion of phenylpyruvic acid to phenyllactic acid using whole cells of various bacteria, highlighting its potential in biopolymers and antibiotic production (Zheng et al., 2011).
Fluorescent Sensor Development : Phenylpyruvic acid has been used in the development of fluorescent sensors for the sequential detection of Al3+ and phenylpyruvic acid, indicating its potential in clinical diagnostics and environmental monitoring (Wang et al., 2020).
Role in Phenylketonuria Diagnosis : Phenylpyruvic acid's abnormal excretion in urine is a key marker for diagnosing phenylketonuria (PKU), a metabolic disorder (Christ, 2003).
Metabolic Profile Studies : The metabolic profile of phenylketonuria involving phenylpyruvic acid has been studied using chromatography, aiding in the fast diagnosis of this metabolic disorder (Zhang et al., 2011).
properties
IUPAC Name |
calcium;2-oxo-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H8O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,11,12);/q;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMMOJVSLBZNTK-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)[O-].C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Ca+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14CaO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54865-40-6 |
Source
|
Record name | (T-4)-Bis[α-(oxo-κO)benzenepropanoato-κO]calcium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54865-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(benzenepyruvato)calcium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054865406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(benzenepyruvato)calcium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.964 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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